Home > Products > Screening Compounds P95180 > Bardoxolone methyl
Bardoxolone methyl - 218600-53-4

Bardoxolone methyl

Catalog Number: EVT-260937
CAS Number: 218600-53-4
Molecular Formula: C32H43NO4
Molecular Weight: 505.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bardoxolone methyl (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester) is a synthetic triterpenoid, belonging to the oleanane class of chemical compounds. [] It acts as a potent activator of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. [, , , , ] Bardoxolone methyl is of significant interest in scientific research for its potential therapeutic applications in a variety of diseases associated with oxidative stress and inflammation, including chronic kidney disease, cancer, and cardiovascular diseases. [, , , ]

Future Directions
  • Understanding the Mechanisms of Action: While the role of the Nrf2 pathway in Bardoxolone methyl's activity is well-established, further research is needed to fully elucidate its complex interactions with other cellular pathways and identify potential off-target effects. [, , , , ]
  • Developing Safer Analogs: The development of Bardoxolone methyl analogs with improved safety profiles and reduced adverse effects is a crucial area for future research. [, , , , , ]
  • Exploring New Therapeutic Applications: Given its multi-faceted effects on cellular processes, investigating the potential of Bardoxolone methyl in other diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and inflammatory disorders, holds promise. [, ]
  • Personalized Medicine: Further research is needed to identify patient populations that are most likely to benefit from Bardoxolone methyl treatment and to develop personalized treatment strategies that minimize the risk of adverse effects. [, , ]

Oleanolic Acid

Compound Description: Oleanolic acid is a naturally occurring triterpenoid, serving as the foundational scaffold for developing Bardoxolone methyl and other analogs within the AIM (Antioxidant Inflammation Modulator) class []. Known for its mild anti-inflammatory and anti-carcinogenic properties, it served as the starting point for structural modifications to enhance potency [].

Relevance: Oleanolic acid represents the parent compound of Bardoxolone methyl, sharing a core triterpenoid structure. The development of Bardoxolone methyl involved modifications to the oleanolic acid scaffold to amplify its anti-inflammatory and cytoprotective effects [].

Bardoxolone

Compound Description: Bardoxolone is a synthetic triterpenoid and a potent inducer of the Keap1-Nrf2 pathway []. It directly interacts with regulatory cysteine residues on Keap1, leading to Nrf2 accumulation in the nucleus and subsequent transcription of antioxidant and cytoprotective genes []. Bardoxolone demonstrates potent anti-inflammatory effects in vitro and in vivo in an Nrf2-dependent manner [].

Relevance: Bardoxolone is a direct precursor to Bardoxolone methyl. The key difference lies in the presence of a methyl ester group in Bardoxolone methyl, which enhances its oral bioavailability compared to Bardoxolone [].

RTA 405

Compound Description: RTA 405 is a synthetic triterpenoid analog of Bardoxolone methyl [, ]. While initial studies showed promising results in rodent models of diabetes and obesity [], a study using ZDF (Zucker Diabetic Fatty) rats reported poor tolerability with RTA 405, characterized by adverse effects on food intake, weight, lipid profiles, and liver health. Notably, this study employed an impure batch of RTA 405, raising concerns about the validity of these findings [, ].

Relevance: RTA 405 is structurally analogous to Bardoxolone methyl, designed to elicit similar biological effects [, ]. The inconsistent findings regarding its safety and efficacy underscore the importance of using highly purified compounds in preclinical studies to avoid confounding results [, ].

Dihydro-CDDO-trifluoroethyl amide (dh404)

Compound Description: dh404 is a synthetic triterpenoid analog of Bardoxolone methyl, specifically designed for improved rodent tolerability []. Despite this, preliminary studies in ZDF rats showed a trend toward increased GFR with dh404, but also concerning increases in proteinuria, glomerulosclerosis, and interstitial inflammation []. Additionally, some rats developed inflammatory granulomatous lesions resembling renal cell pseudotumors [].

Bardoxolone Imidazole (CDDO-Im)

Compound Description: Bardoxolone Imidazole (CDDO-Im) is a synthetic triterpenoid analog of Bardoxolone methyl with potent Nrf2-activating properties []. In preclinical studies, CDDO-Im demonstrated efficacy in suppressing tubular damage in a mouse model of acute kidney injury (AKI) progressing to CKD [].

Relevance: Structurally related to Bardoxolone methyl, CDDO-Im shares its ability to activate the Nrf2 pathway and exhibits renoprotective effects in preclinical models []. The development of CDDO-Im highlights the exploration of structural modifications within this class of compounds to optimize efficacy and potentially circumvent adverse effects observed with Bardoxolone methyl [].

UBE-1099

Compound Description: UBE-1099 is a novel, reversible, and non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) [, ]. Unlike Bardoxolone methyl, which binds covalently to Keap1, UBE-1099 exerts its effects through a non-covalent mechanism []. Preclinical studies demonstrate its efficacy in ameliorating glomerulosclerosis, renal inflammation, and fibrosis in a mouse model of Alport syndrome []. Notably, UBE-1099 significantly prolonged the lifespan of these mice, suggesting potential as a therapeutic agent for CKD [].

Relevance: While structurally distinct from Bardoxolone methyl, UBE-1099 shares its target pathway, inhibiting Keap1 and ultimately activating Nrf2 [, ]. This distinct mechanism of action, avoiding covalent modification of Keap1, positions UBE-1099 as a potential alternative for Nrf2 activation, potentially mitigating the adverse effects associated with Bardoxolone methyl [, ].

Source and Classification

Bardoxolone methyl, chemically known as Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid, belongs to the class of synthetic triterpenoids. It is classified as an antioxidant inflammation modulator and has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway while inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These actions contribute to its therapeutic potential in conditions like chronic kidney disease and pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of bardoxolone methyl involves several steps that transform oleanolic acid into the final compound. The process typically includes:

  1. Starting Material: Oleanolic acid is used as the precursor.
  2. Chemical Modifications: Key modifications include the introduction of a cyano group and the formation of dioxo functional groups at specific positions on the oleanolic skeleton.
  3. Reaction Conditions: The synthesis requires controlled conditions such as specific temperatures and solvents to ensure high yield and purity. For instance, reactions are often performed under inert atmospheres to prevent oxidation .

The synthesis has been optimized to enhance efficiency and reduce by-products, leading to more sustainable production methods.

Molecular Structure Analysis

Bardoxolone methyl's molecular structure can be described as follows:

  • Molecular Formula: C30H44O5
  • Molecular Weight: 476.67 g/mol
  • Structural Features: The compound features a triterpenoid backbone with a unique arrangement of functional groups including a cyano group at position 2 and two carbonyl groups at positions 3 and 12. The presence of these groups is crucial for its biological activity.

The three-dimensional conformation of bardoxolone methyl allows it to interact effectively with various biological targets, which is essential for its mechanism of action .

Chemical Reactions Analysis

Bardoxolone methyl participates in several chemical reactions that are significant for its pharmacological effects:

  1. Covalent Bond Formation: Bardoxolone methyl has been shown to form reversible covalent bonds with cysteine residues in target proteins, such as those involved in inflammation and oxidative stress responses .
  2. Enzyme Inhibition: It inhibits key enzymes related to inflammatory pathways, including those regulated by NF-κB. The inhibition kinetics have been characterized using enzyme assays that measure changes in activity upon bardoxolone methyl treatment .

These reactions highlight the compound's role as a modulator of cellular signaling pathways.

Mechanism of Action

The mechanism of action of bardoxolone methyl is primarily attributed to its activation of the Nrf2 pathway:

  1. Nrf2 Activation: Bardoxolone methyl binds to Keap1 (Kelch-like ECH-associated protein 1), leading to the stabilization and nuclear translocation of Nrf2.
  2. Gene Expression Modulation: Once in the nucleus, Nrf2 promotes the expression of antioxidant genes that combat oxidative stress and inflammation.
  3. NF-κB Inhibition: Concurrently, bardoxolone methyl inhibits NF-κB signaling, reducing pro-inflammatory cytokine production .

This dual action contributes significantly to its therapeutic efficacy in managing chronic inflammatory conditions.

Physical and Chemical Properties Analysis

Bardoxolone methyl exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Crystalline Forms: Bardoxolone methyl exists in multiple crystalline polymorphs (e.g., Forms C and D), which can affect its bioavailability and pharmacokinetics .

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Bardoxolone methyl has several promising applications in clinical settings:

  1. Chronic Kidney Disease Treatment: Clinical trials have demonstrated that bardoxolone methyl can significantly increase estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease .
  2. Cancer Therapy: Preclinical studies indicate that it may inhibit tumor growth and metastasis by inducing apoptosis in cancer cells .
  3. Pulmonary Arterial Hypertension: Ongoing research aims to evaluate its efficacy in treating pulmonary arterial hypertension associated with connective tissue diseases .

These applications underscore bardoxolone methyl's potential as a multi-faceted therapeutic agent.

Molecular Mechanisms of Action

Keap1/Nrf2 Pathway Activation Dynamics

Bardoxolone methyl (CDDO-Me) functions as a potent activator of the cytoprotective Keap1/Nrf2 pathway through highly specific molecular interactions. This semi-synthetic triterpenoid, derived from the oleanolic acid scaffold, contains α,β-unsaturated carbonyl groups on rings A and C that serve as Michael acceptors for nucleophilic attack by cysteine thiols [3] [7].

Structural Interaction with Keap1 Cysteine Residues

The molecular interaction between bardoxolone methyl and Kelch-like ECH-associated protein 1 (Keap1) occurs through covalent yet reversible Michael addition to critical cysteine residues (notably Cys151, Cys273, and Cys288) within the Keap1 BTB domain. This modification induces a conformational change in Keap1 that disrupts its ability to function as an adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex [3] [7]. Consequently, nuclear factor erythroid 2-related factor 2 (Nrf2) escapes ubiquitin-mediated proteasomal degradation, accumulates in the cytoplasm, and translocates to the nucleus. Structural analyses confirm that the stereochemistry of the oleanane scaffold prevents non-specific alkylation, ensuring target specificity [3].

Transcriptional Regulation of Antioxidant Response Elements (ARE)

Nuclear accumulation of Nrf2 facilitates its heterodimerization with small Maf proteins and subsequent binding to Antioxidant Response Elements (ARE)/Electrophile Response Elements (EpRE) in promoter regions. This binding initiates transcription of over 200 genes involved in cellular defense mechanisms. Proteomic studies in murine models demonstrate that bardoxolone methyl treatment (3 mg/kg) induces significant upregulation (3.0 to 17.2-fold) of key cytoprotective proteins including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and heme oxygenase-1 (HO-1) [3] [5] [7]. This coordinated transcriptional response represents a fundamental mechanism for enhancing cellular resilience against oxidative and electrophilic stress.

Modulation of Phase II Detoxification Enzymes

Bardoxolone methyl-mediated Nrf2 activation induces a comprehensive network of phase II detoxification enzymes that collectively enhance cellular detoxification capacity. These enzymes facilitate the conjugation and elimination of reactive electrophiles and oxidative metabolites:

Table 1: Key Phase II Enzymes Induced by Bardoxolone Methyl via Nrf2 Activation

EnzymeFunctionInduction LevelBiological Significance
NQO1Two-electron reduction of quinones17.2-foldPrevents redox cycling & DNA damage
GST Mu 1/3Glutathione conjugation of electrophiles5.9-6.4-foldEnhances xenobiotic excretion
HO-1Heme catabolism to biliverdin/CO3.5-5.0-foldExerts anti-apoptotic & vasodilatory effects
Glutamate-cysteine ligaseRate-limiting step in glutathione synthesis2.8-4.2-foldIncreases cellular glutathione reserves
UDP-glucose dehydrogenaseUDP-glucuronic acid production4.1-foldSupports glucuronidation conjugation reactions

This enzymatic induction creates a robust cellular defense system against oxidative stress and inflammation, both implicated in chronic disease pathogenesis [3] [5] [6].

NF-κB Signaling Inhibition

Beyond Nrf2 activation, bardoxolone methyl exerts significant anti-inflammatory effects through targeted suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. This dual-pathway modulation represents a unique pharmacological approach to disrupting the oxidative stress-inflammation cycle [3] [4].

IKKβ Suppression via Covalent Modification

Bardoxolone methyl directly inhibits IκB kinase β (IKKβ) through covalent modification of Cys179 within its activation loop. This residue exhibits enhanced nucleophilicity due to its microenvironment within the kinase domain [3] [4]. Molecular studies demonstrate that bardoxolone methyl binding prevents IKKβ-mediated phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, IκBα avoids degradation and maintains NF-κB in its inactive cytoplasmic complex [3]. This mechanism operates at low micromolar concentrations (IC₅₀ ≈ 2-5 μM) and occurs independently of the Keap1/Nrf2 pathway, highlighting the compound's multi-target functionality [3] [4].

Downstream Attenuation of Pro-Inflammatory Cytokines

IKKβ inhibition translates to reduced nuclear translocation of the p65-p50 NF-κB heterodimer and subsequent downregulation of pro-inflammatory gene expression. Transcriptomic analyses reveal that bardoxolone methyl significantly suppresses TNFα-induced expression of multiple cytokines and adhesion molecules in endothelial and immune cells:

Table 2: Pro-inflammatory Mediators Suppressed by Bardoxolone Methyl via NF-κB Inhibition

MediatorFunction in InflammationReduction LevelPathophysiological Relevance
TNF-αActivates endothelial cells & promotes leukocyte adhesion60-75%Central driver of inflammatory cascades
IL-6Stimulates acute phase response & B-cell differentiation55-70%Promotes fibrosis & cellular proliferation
MCP-1 (CCL2)Chemoattractant for monocytes/macrophages65-80%Facilitates inflammatory cell infiltration
ICAM-1Adhesion molecule for leukocyte binding50-65%Mediates leukocyte extravasation into tissues
iNOSProduces nitric oxide & reactive nitrogen species70-85%Contributes to oxidative/nitrosative stress

This broad anti-inflammatory activity contributes to bardoxolone methyl's therapeutic potential in inflammatory pathologies [3] [4] [8].

Cross-Talk with RAAS and Endothelin Signaling

Bardoxolone methyl modulates renal hemodynamics through interactions with the renin-angiotensin-aldosterone system (RAAS) and endothelin signaling pathways. In aldosterone-salt-induced hypertension models, bardoxolone methyl administration (1.25-10 mg/kg) significantly reduced intrarenal angiotensinogen expression by 62% compared to untreated controls [8]. This effect occurred concomitantly with diminished oxidative stress and inflammation. Mechanistically, Nrf2 activation downregulates angiotensin II type 1 receptor (AT1R) expression and inhibits NADPH oxidase activity, thereby reducing angiotensin II-induced reactive oxygen species (ROS) generation [5] [8].

Furthermore, bardoxolone methyl inhibits endothelin-1 (ET-1) signaling in renal tubules, potentially through Nrf2-mediated suppression of ET-1 gene transcription [5]. This action enhances sodium excretion and reduces fluid retention, as evidenced by post-hoc analyses showing decreased sodium reabsorption in renal tubules within the first 4 weeks of treatment. This physiological effect carries significant implications for renal function preservation in hypertensive nephropathy [5].

Mitochondrial Function Modulation via Oxidative Stress Mitigation

Bardoxolone methyl exerts protective effects on mitochondrial integrity and function through multiple mechanisms. The compound reduces mitochondrial ROS production by enhancing the glutathione antioxidant system and upregulating mitochondrial superoxide dismutase (SOD2) [6] [7]. In renal tubular cells exposed to aldosterone-salt stress, bardoxolone methyl treatment decreased mitochondrial ROS production by 45% and prevented mitochondrial permeability transition pore opening [6] [8].

Nrf2 activation also promotes mitochondrial biogenesis via upregulation of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM) [6]. Additionally, bardoxolone methyl improves cellular energetics by:

  • Increasing ATP production efficiency
  • Reducing electron leakage from electron transport chain complexes
  • Enhancing fatty acid oxidation capacity
  • Restoring NAD⁺/NADH balance

These mitochondrial improvements contribute significantly to cellular viability under stress conditions, particularly in metabolically active tissues like renal tubules [6] [7] [8].

Table 3: Chemical and Pharmacodynamic Profile of Bardoxolone Methyl

PropertyCharacteristicSource
Chemical FormulaC₃₂H₄₃NO₄ [1] [4]
Molecular Weight505.699 g/mol [1] [4]
Mechanism ClassSynthetic oleanane triterpenoid [1] [3]
Primary TargetsKeap1 cysteine residues, IKKβ Cys179 [3] [4]
Key Pathways ModulatedKeap1/Nrf2/ARE, NF-κB, RAAS, mitochondrial function [3] [5] [8]
Biological EffectsEnhanced antioxidant capacity, reduced inflammation, improved mitochondrial function, modulated renal hemodynamics [3] [5] [8]

Properties

CAS Number

218600-53-4

Product Name

Bardoxolone methyl

IUPAC Name

methyl (4aS,6aR,6bS,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20?,22?,24?,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-UFHYVYMVSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester
bardoxolone methyl
CDDO methyl ester
CDDO-Me
methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.